![molecular formula C12H14N2O B13183546 6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13183546.png)
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a pyridine ring and an azaspiroheptane moiety. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde involves several steps. One common synthetic route includes the reaction of a pyridine derivative with an azaspiroheptane intermediate under specific conditions. The reaction typically requires the use of a base and a solvent, such as dichloromethane, and is carried out at room temperature . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Applications De Recherche Scientifique
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde can be compared with other spirocyclic compounds, such as:
5-Azaspiro[2.4]heptane-5-carbaldehyde: Similar in structure but lacks the pyridine ring.
7-Azaspiro[2.5]octane-7-carbaldehyde: Contains a larger spirocyclic ring.
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbaldehyde.
These comparisons highlight the uniqueness of this compound, particularly its combination of a pyridine ring and an azaspiroheptane moiety, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
6-(5-azaspiro[2.4]heptan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c15-8-10-1-2-11(13-7-10)14-6-5-12(9-14)3-4-12/h1-2,7-8H,3-6,9H2 |
Clé InChI |
KQCPETHXUIUKBF-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CCN(C2)C3=NC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




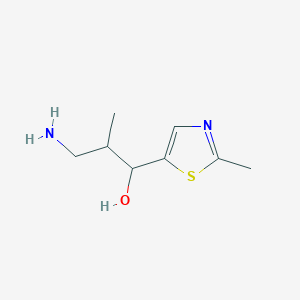
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13183473.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13183475.png)


![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)
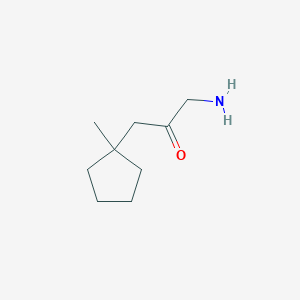
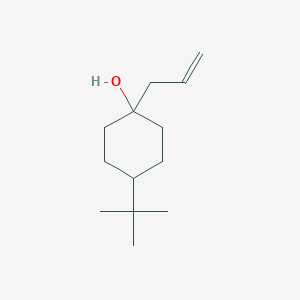
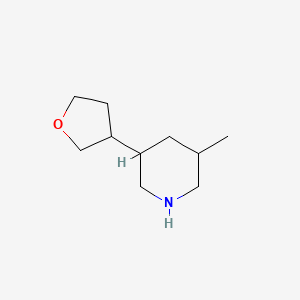
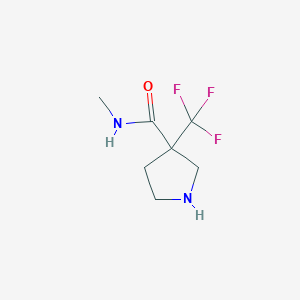
![1,4-Dioxaspiro[5.5]undecan-9-amine](/img/structure/B13183521.png)
![1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one](/img/structure/B13183532.png)
